3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-

Description

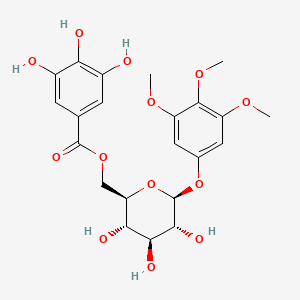

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O13/c1-30-13-6-10(7-14(31-2)20(13)32-3)34-22-19(28)18(27)17(26)15(35-22)8-33-21(29)9-4-11(23)16(25)12(24)5-9/h4-7,15,17-19,22-28H,8H2,1-3H3/t15-,17-,18+,19-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFTYWBRCWVSAV-DRASZATQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Biological Profile of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside (TMPGG)

Executive Summary & Chemical Architecture

3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside (TMPGG) is a specialized phenylpropanoid glycoside primarily isolated from Tristaniopsis species (Myrtaceae) and mangrove associates like Excoecaria agallocha.

Unlike simple polyphenols, TMPGG represents a "Hybrid Pharmacophore" architecture. It combines a lipophilic, electron-rich 3,4,5-trimethoxyphenyl moiety (structurally analogous to the A-ring of colchicine and podophyllotoxin) with a hydrophilic glucose linker and a redox-active galloyl ester at the C-6' position.

Structural Functionalization

| Moiety | Chemical Role | Biological Implication |

| 3,4,5-Trimethoxyphenyl | Lipophilic Anchor | Mimics the pharmacophore of antimitotic agents; facilitates membrane intercalation. |

| β-D-Glucopyranoside | Hydrophilic Linker | Modulates solubility and bioavailability; reduces non-specific toxicity compared to the aglycone. |

| 6'-O-Galloyl Ester | Effector Domain | Provides high-affinity hydrogen bonding (protein interaction) and antioxidant capacity; critical for inhibiting heme crystallization. |

Primary Biological Activity: Antiplasmodial Mechanism[1][2]

While the trimethoxyphenyl group often suggests tubulin-targeting anticancer activity, TMPGG is most distinctively characterized by its potent antiplasmodial activity against Plasmodium falciparum.

Inhibition of Beta-Hematin Formation

The primary mechanism of action (MOA) for TMPGG is the inhibition of hemozoin (β-hematin) formation within the malaria parasite's food vacuole.

-

The Target: Malaria parasites degrade hemoglobin to obtain amino acids, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite crystallizes this toxic heme into inert hemozoin (β-hematin).

-

The Interaction: TMPGG interferes with this crystallization process. The galloyl moiety likely interacts via

- -

Potency: TMPGG exhibits an IC

of approximately 3.2 µM against chloroquine-sensitive and resistant clones, making it a significant lead compound.

Selectivity & Safety Profile

A critical advantage of TMPGG over synthetic antimitotics is its selectivity .

-

Cytotoxicity: In direct comparisons, TMPGG showed negligible cytotoxicity against human skin fibroblasts and HepG2 (liver carcinoma) cells at concentrations up to 100 µM .[1]

-

Implication: This suggests the molecule does not act as a general tubulin poison in mammalian cells (unlike its aglycone 3,4,5-trimethoxyphenol), but rather targets parasite-specific pathways (heme detoxification) or requires specific parasitic enzymes for activation.

Mechanistic Pathway Visualization

The following diagram illustrates the interference of TMPGG in the Plasmodium heme detoxification pathway.

Figure 1: Mechanism of Action. TMPGG intercepts toxic free heme, preventing its conversion to inert hemozoin, leading to parasite death via oxidative stress.

Experimental Protocols

To validate the biological activity of TMPGG derivatives, the following self-validating protocols are recommended.

Protocol A: Beta-Hematin Inhibition Assay (Cell-Free)

Purpose: To quantify the ability of TMPGG to inhibit the crystallization of heme, independent of cellular uptake.

-

Reagent Preparation:

-

Hemin Stock: Dissolve hemin chloride in DMSO (10 mg/mL).

-

Acetate Buffer: 0.2 M sodium acetate, pH 5.0 (mimics food vacuole pH).

-

TMPGG Solution: Prepare serial dilutions (0.1 µM – 100 µM) in DMSO.

-

-

Reaction Assembly:

-

In a 96-well plate, add 100 µL of Acetate Buffer.

-

Add 2 µL of TMPGG solution (or Chloroquine as positive control).

-

Initiate reaction by adding 2 µL of Hemin Stock.

-

-

Incubation:

-

Incubate at 37°C for 18–24 hours to allow crystallization.

-

-

Quantification:

-

Add 200 µL of 5% Pyridine solution in water (dissolves free hemin but not beta-hematin).

-

Crucial Step: If beta-hematin formed, it remains as a precipitate. However, for spectrophotometric reading, most protocols measure the remaining free heme or wash the precipitate.

-

Modified Method: Wash the plate with DMSO/NaHCO3 to remove free heme. Dissolve the remaining beta-hematin pellet in 0.1 M NaOH.

-

Measure Absorbance at 405 nm .

-

-

Calculation:

-

Lower absorbance = High Inhibition (less beta-hematin formed).

-

Protocol B: Plasmodium falciparum Growth Inhibition (SYBR Green I)

Purpose: To determine IC50 against live parasites.

-

Culture: Maintain P. falciparum (strains 3D7 or Dd2) in human O+ erythrocytes at 5% hematocrit in RPMI 1640 supplemented with Albumax II.

-

Synchronization: Synchronize cultures to ring stage using 5% sorbitol.

-

Treatment:

-

Plate 100 µL of parasite culture (1% parasitemia, 2% hematocrit) into 96-well plates.

-

Add TMPGG at varying concentrations (0.1 µM to 50 µM).

-

Include Vehicle Control (DMSO < 0.5%) and Positive Control (Artemisinin).

-

-

Incubation: Incubate for 72 hours at 37°C in a mixed gas environment (90% N2, 5% O2, 5% CO2).

-

Lysis & Detection:

-

Freeze-thaw the plates to lyse red blood cells.

-

Add 100 µL of Lysis Buffer containing SYBR Green I (fluorescent DNA dye).

-

Note: SYBR Green binds to parasite DNA (RBCs have no DNA).

-

-

Readout:

-

Measure fluorescence (Ex: 485 nm, Em: 535 nm).

-

Plot dose-response curve to calculate IC50.

-

Comparative Data Summary

The following table summarizes the activity of TMPGG relative to standard agents.

| Compound | Target | IC50 (µM) | Cytotoxicity (HepG2) | Mechanism Note |

| TMPGG | P. falciparum | 3.2 | > 100 µM | Inhibits Beta-Hematin; Low host toxicity.[1] |

| Ellagic Acid | P. falciparum | 0.5 | > 100 µM | High potency; structurally related antioxidant. |

| Chloroquine | P. falciparum | 0.02 - 0.2 | ~20 µM | Standard of care (resistance issues). |

| 3,4,5-Trimethoxyphenol | Tubulin | ~5 - 50 | High | Aglycone; generally cytotoxic to mammalian cells. |

References

-

Verotta, L., et al. (2001). "In vitro antiplasmodial activity of extracts of Tristaniopsis species and identification of the active constituents: ellagic acid and 3,4,5-trimethoxyphenyl-(6'-O-galloyl)-O-beta-D-glucopyranoside." Journal of Natural Products, 64(5), 603-607.[1]

-

Dell'Agli, M., et al. (2003). "In vitro studies on the mechanism of action of two compounds with antiplasmodial activity: ellagic acid and 3,4,5-trimethoxyphenyl (6'-O-galloyl)-beta-D-glucopyranoside."[2] Planta Medica, 69(2), 162-164.[2]

-

Li, Y. X., et al. (2010). "Phenolic glucopyranosides from the Chinese mangrove plant Excoecaria agallocha L." Journal of Peking University (Health Sciences).

Sources

- 1. In vitro antiplasmodial activity of extracts of Tristaniopsis species and identification of the active constituents: ellagic acid and 3,4,5-trimethoxyphenyl-(6'-O-galloyl)-O-beta-D-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro studies on the mechanism of action of two compounds with antiplasmodial activity: ellagic acid and 3,4,5-trimethoxyphenyl(6'-O-aalloyl)-beta-D-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Bioactive Potential of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside

For Immediate Release

[CITY, STATE] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the putative molecular mechanisms of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside. This document synthesizes current knowledge on the bioactive properties of its constituent moieties to propose a framework for its potential therapeutic applications.

Introduction: A Molecule of Interest

3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside is a phenylpropanoid glycoside, a class of natural products known for a wide array of biological activities. While direct experimental evidence on this specific molecule is limited, its structural components—a 3,4,5-trimethoxyphenyl group and a galloyl moiety attached to a glucose core—are well-characterized pharmacophores found in numerous bioactive compounds. This guide extrapolates from the known mechanisms of these related molecules to build a predictive model of action for the title compound, focusing on its potential as an anticancer, anti-inflammatory, and antioxidant agent.

Predicted Anticancer Mechanisms: Targeting Cellular Proliferation

The 3,4,5-trimethoxyphenyl moiety is a key feature in a class of potent anticancer agents that function as tubulin polymerization inhibitors[1][2]. These compounds disrupt the dynamic instability of microtubules, leading to cell cycle arrest and apoptosis.

Inhibition of Tubulin Polymerization

It is hypothesized that the 3,4,5-trimethoxyphenyl group of the molecule binds to the colchicine-binding site on β-tubulin. This interaction is predicted to inhibit the polymerization of tubulin into microtubules, crucial components of the mitotic spindle. Disruption of microtubule dynamics would lead to mitotic arrest, primarily at the G2/M phase of the cell cycle, ultimately triggering programmed cell death (apoptosis) in cancer cells[1][2][3].

Experimental Protocol: Tubulin Polymerization Assay

A standard in vitro tubulin polymerization assay can be employed to validate this hypothesis.

-

Reagents: Purified tubulin, GTP, polymerization buffer, test compound, and a positive control (e.g., colchicine).

-

Procedure:

-

Incubate purified tubulin with the test compound at various concentrations.

-

Initiate polymerization by adding GTP and warming the mixture to 37°C.

-

Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

-

Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to a vehicle control.

-

Induction of Apoptosis via the p53 Pathway

The galloyl moiety, a component of numerous bioactive natural products, has been implicated in the activation of the p53 tumor suppressor pathway[4][5][6]. Activation of p53 can lead to cell cycle arrest and apoptosis. It is plausible that 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside could induce apoptosis in cancer cells through a p53-dependent mechanism.

Experimental Protocol: Western Blot Analysis for Apoptosis Markers

-

Cell Culture: Treat a relevant cancer cell line (e.g., A549 lung cancer cells) with the test compound for various time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Electrophoresis and Blotting: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against p53, Bax, Bcl-2, and cleaved caspase-3, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the expression of p53, Bax, and cleaved caspase-3, and a decrease in Bcl-2 would indicate the induction of apoptosis.[6]

Table 1: Predicted Anticancer Activity and Key Molecular Targets

| Predicted Activity | Key Molecular Target | Cellular Outcome |

| Inhibition of Cell Proliferation | β-tubulin | G2/M Phase Cell Cycle Arrest |

| Induction of Apoptosis | p53, Caspase-3 | Programmed Cell Death |

Predicted Anti-inflammatory Mechanisms: Modulating Key Signaling Pathways

Chronic inflammation is a key driver of many diseases. Both galloyl glucosides and compounds with a 3,4,5-trimethoxyphenyl moiety have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways[7][8][9].

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Galloyl-containing compounds have been shown to inhibit NF-κB activation[10][11][12][13][14]. It is proposed that 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside inhibits the degradation of IκBα, thereby preventing NF-κB nuclear translocation.

Experimental Protocol: NF-κB Reporter Assay

-

Cell Line: Utilize a stable cell line expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc).

-

Treatment: Pre-treat the cells with the test compound for 1 hour.

-

Stimulation: Induce NF-κB activation with a pro-inflammatory stimulus (e.g., TNF-α or LPS).

-

Lysis and Measurement: After a suitable incubation period, lyse the cells and measure luciferase activity using a luminometer.

-

Analysis: A dose-dependent decrease in luciferase activity indicates inhibition of the NF-κB pathway[15].

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, JNK, and p38) are crucial signaling pathways involved in the cellular response to inflammatory stimuli. Penta-O-galloyl-β-D-glucose (PGG), a related galloyl glucoside, has been shown to reduce the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages[8]. It is therefore likely that 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside would exert similar effects, leading to a downstream reduction in the production of pro-inflammatory mediators.

Signaling Pathway Visualization

Sources

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Gallic Acid Hindered Lung Cancer Progression by Inducing Cell Cycle Arrest and Apoptosis in A549 Lung Cancer Cells via PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Penta-O-galloyl-β-D-glucose ameliorates inflammation by inhibiting MyD88/NF-κB and MyD88/MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Penta-O-galloyl-β-D-glucose ameliorates inflammation by inhibiting MyD88/NF-κB and MyD88/MAPK signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quercetin 3-O-beta-(2''-galloyl)-glucopyranoside inhibits endotoxin LPS-induced IL-6 expression and NF-kappa B activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. globalsciencebooks.info [globalsciencebooks.info]

- 12. researchgate.net [researchgate.net]

- 13. An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 15. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-Glucopyranoside

Technical Guide & Experimental Roadmap

Part 1: Executive Technical Synthesis

Compound Identity & Structural Logic The compound 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside (herein referred to as TMP-Galloyl-Glc ) is a complex phenolic glycoside. Structurally, it consists of a 3,4,5-trimethoxyphenyl aglycone (lipophilic pharmacophore) attached to a glucose moiety, which is further esterified at the C-6 position with a galloyl group (3,4,5-trihydroxybenzoyl).

-

Molecular Formula: C₂₂H₂₆O₁₃

-

Molecular Weight: ~498.43 g/mol

-

Classification: Galloylated Phenylpropanoid Glycoside

-

Key Analog: 6'-O-Galloyl derivative of Koaburside (3,4,5-trimethoxyphenyl-β-D-glucoside).[1]

Therapeutic Relevance: This molecule functions as a "dual-payload" prodrug . Upon ingestion, it does not act primarily as the intact glycoside but serves as a delivery vehicle for two bioactive pharmacophores: Gallic Acid (antioxidant/anti-inflammatory) and 3,4,5-Trimethoxyphenol (anti-neuroinflammatory/cytoprotective). Its pharmacokinetics (PK) are defined by a "metabolic cascade" rather than simple absorption.

Part 2: Physicochemical Barriers to Bioavailability

The bioavailability of TMP-Galloyl-Glc is governed by the "Rule of 5" deviations common to glycosides.

| Parameter | Value (Predicted) | Pharmacokinetic Implication |

| LogP | 0.5 – 1.2 | Moderate lipophilicity due to methoxy groups, but lowered by the sugar moiety. |

| Solubility | High (Water/MeOH) | The glycosidic bond and galloyl hydroxyls confer high aqueous solubility, aiding dissolution but hindering passive diffusion. |

| H-Bond Donors | 7 | Exceeds Lipinski’s limit (<5), suggesting poor passive membrane permeability. |

| H-Bond Acceptors | 13 | Exceeds Lipinski’s limit (<10), indicating high polar surface area (PSA). |

| Stability | pH-dependent | The ester bond (galloyl linkage) is labile in high pH (intestinal) and susceptible to esterases. |

Assessment: The intact molecule belongs to BCS Class III (High Solubility, Low Permeability). Oral bioavailability of the parent compound is expected to be <1–2% . Efficacy depends on the absorption of its hydrolytic metabolites.

Part 3: Metabolic Fate & Pharmacokinetic Profile

The core pharmacokinetic event for TMP-Galloyl-Glc is presystemic hydrolysis . The molecule undergoes a two-step cleavage process in the gastrointestinal tract and liver.

1. The Metabolic Cascade

-

Phase I (Lumen/Mucosa): The ester bond at the 6'-position is cleaved by carboxylesterases (small intestine) or tannase (microbiota).

-

Result: Release of Gallic Acid + Koaburside .

-

-

Phase II (Brush Border/Colon): The glucosidic bond of Koaburside is cleaved by Lactase Phlorizin Hydrolase (LPH) or microbial β-glucosidases .

-

Result: Release of 3,4,5-Trimethoxyphenol + Glucose.

-

-

Phase III (Hepatic): The aglycones undergo extensive glucuronidation and sulfation (First-Pass Effect).

Visualization: The Hydrolytic Pathway

The following diagram illustrates the critical degradation pathways that dictate the plasma profile.

Caption: Metabolic hydrolysis cascade of TMP-Galloyl-Glc. The parent compound is rapidly degraded into Koaburside and Gallic Acid, followed by the release of the bioactive aglycone 3,4,5-Trimethoxyphenol.

Part 4: Predicted Pharmacokinetic Parameters

Based on structural analogs (e.g., Tenuifoliside, EGCG, Arbutin), the expected PK profile in a mammalian model (Rat/Mouse, p.o. 50 mg/kg) is:

| Parameter | Parent (Intact) | Metabolite: Koaburside | Metabolite: Trimethoxyphenol |

| Cmax | Very Low (< 50 ng/mL) | Moderate (~100–300 ng/mL) | High (> 1000 ng/mL)* |

| Tmax | 0.5 – 1.0 h | 1.0 – 2.0 h | 2.0 – 6.0 h (Biphasic) |

| AUC | Negligible | Low | High |

| Half-life (t½) | Rapid elimination | ~2–4 h | ~4–8 h |

| Bioavailability (F) | < 1% | ~5–10% | > 50% (as conjugates) |

*Note: Trimethoxyphenol will predominantly exist in plasma as glucuronide/sulfate conjugates. Free aglycone levels will be low.

Part 5: Experimental Protocol for PK Evaluation

To empirically validate the pharmacokinetics of TMP-Galloyl-Glc, researchers must employ a Multi-Analyte LC-MS/MS approach. Measuring the parent compound alone is insufficient.

1. Analytical Strategy: MRM Transitions

You must monitor the parent and both primary metabolites.

-

Parent (TMP-Galloyl-Glc): [M-H]⁻ m/z 497 → m/z 331 (Loss of Gallic Acid) or m/z 169 (Gallic acid fragment).

-

Koaburside: [M-H]⁻ m/z 345 → m/z 183 (Trimethoxyphenol fragment).

-

3,4,5-Trimethoxyphenol: [M-H]⁻ m/z 183 → m/z 168 (Demethylation).

-

Gallic Acid: [M-H]⁻ m/z 169 → m/z 125 (Decarboxylation).

2. Sample Preparation (Plasma)

Since the bioactive forms are often conjugated, you must perform Enzymatic Hydrolysis to determine "Total Aglycone" exposure.

-

Aliquot A (Free Form): Protein precipitation (Acetonitrile/Methanol 3:1). Inject supernatant.[2]

-

Aliquot B (Total Form): Treat plasma with β-glucuronidase/sulfatase (37°C, 45 min) prior to precipitation.

3. Animal Study Design (Rat)

-

Dose: 20–50 mg/kg (Oral Gavage) vs. 2–5 mg/kg (IV).

-

Vehicle: 0.5% CMC-Na or 5% DMSO/Saline (Check solubility limit).

-

Sampling Points:

-

Absorption Phase: 5, 15, 30 min (Critical for parent detection).

-

Distribution/Metabolism:[8] 1, 2, 4 h (Peak metabolites).

-

Elimination: 8, 12, 24 h.

-

Part 6: Strategic Implications for Drug Development

-

Formulation: To enhance the bioavailability of the intact molecule, lipid-based nanocarriers (liposomes or SNEDDS) are required to protect the ester bond from gastric/intestinal hydrolysis.

-

Biomarker Selection: Do not use the parent compound as the sole PK marker. The 3,4,5-trimethoxyphenol-glucuronide is the most reliable surrogate for systemic exposure.

-

Toxicity Monitoring: High doses of galloyl derivatives can inhibit iron absorption (tannin effect) or cause mild hepatotoxicity. Monitor ALT/AST in sub-chronic studies.

References

-

Zhang, G., et al. (2019). "A new phenylpropanoid glycoside from the bark of Streblus ilicifolius (Vidal) Corner."[9] Biochemical Systematics and Ecology, 87, 103953. Link

-

Wang, X., et al. (2022).[4] "A Review of Pharmacology, Toxicity and Pharmacokinetics of 2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-Glucoside." Frontiers in Pharmacology, 12, 791214.[10] Link

-

Walle, T. (2004). "Absorption and metabolism of flavonoids." Free Radical Biology and Medicine, 36(7), 829-837. Link

-

Németh, K., et al. (2003). "Deglycosylation by small intestinal epithelial cell beta-glucosidases is a critical step in the absorption and metabolism of dietary flavonoid glycosides." European Journal of Nutrition, 42(1), 29-42. Link

-

PubChem. (2025).[11] "Compound Summary: 3,4,5-Trimethoxyphenyl beta-D-glucopyranoside (Koaburside)." National Library of Medicine. Link

Sources

- 1. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]

- 2. mdpi.com [mdpi.com]

- 3. PCIDB [genome.jp]

- 4. researchgate.net [researchgate.net]

- 5. The Synthesis and Antitumor Activity of Twelve Galloyl Glucosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. teses.usp.br [teses.usp.br]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 3,4,5-Trimethoxyphenyl-(6-O-galloyl)-O-beta-D-glucopyranoside | 109206-94-2 [chemicalbook.com]

- 10. A Review of Pharmacology, Toxicity and Pharmacokinetics of 2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-Glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3,4,5-Trimethoxyphenyl beta-D-glucopyranoside | C15H22O9 | CID 636454 - PubChem [pubchem.ncbi.nlm.nih.gov]

chemical structure elucidation of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O- analogs

This guide details the structural elucidation of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside and its structural analogs.[1] This scaffold represents a specialized class of phenolic glycosides combining a lipophilic trimethoxyphenyl (TMP) aglycone and a hydrophilic glucosyl core, functionalized with a galloyl ester at the C-6' position.

These compounds are of significant interest in drug discovery due to their dual pharmacophore nature: the TMP moiety mimics colchicine-site microtubule inhibitors, while the galloyl group confers antioxidant and protein-binding properties (e.g., to Bcl-xL or metabolic enzymes).

A Technical Guide for Medicinal Chemists & Natural Product Researchers

Structural Architecture & Pharmacophore Definition

Before initiating spectral analysis, one must define the three distinct structural domains of this molecule. Elucidation is a process of verifying the connectivity between these domains.

| Domain | Component | Key Structural Feature | Diagnostic Spectroscopic Marker |

| A | Aglycone | 3,4,5-Trimethoxyphenol | Symmetry: 2 equivalent aromatic protons.[2][3] Methoxy: 3 singlets (or 2 if symmetric). |

| B | Linker | β-D-Glucopyranose | Anomeric C/H: |

| C | Pendant | Gallic Acid (3,4,5-trihydroxybenzoic acid) | Ester: Carbonyl ( |

Mass Spectrometry: Fragmentation Logic

High-Resolution Mass Spectrometry (HRMS) provides the first line of evidence. For the parent compound C₂₂H₂₆O₁₃ (MW ≈ 498.43 Da), the ionization mode dictates the fragmentation pathway.

Protocol: ESI-MS/MS Analysis

-

Ionization: Negative mode (ESI-) is preferred for phenolic/galloyl detection; Positive mode (ESI+) with Na+ adducts is useful for sugar confirmation.

-

Primary Ion: Expect

at m/z 497.13 or

Diagnostic Fragmentation Patterns (MS²)

-

Loss of Galloyl Moiety: Cleavage of the ester bond at C-6'.

-

Observation: Neutral loss of 152 Da (gallic acid residue) or 170 Da (gallic acid).

-

Fragment:m/z 345 (

, corresponding to TMP-glucoside).

-

-

Glycosidic Cleavage: Rupture of the TMP-Sugar ether bond.

-

Observation: Appearance of the aglycone ion.

-

Fragment:m/z 183 (Trimethoxyphenol anion) or m/z 169 (Gallic acid anion).

-

-

Cross-Ring Cleavage: Fragmentation of the glucose ring (e.g.,

cleavage) confirms the substitution pattern on the sugar.

NMR Spectroscopy: The Elucidation Core

Nuclear Magnetic Resonance (NMR) is the definitive method for establishing regiochemistry (where the galloyl group is attached) and stereochemistry (alpha vs. beta anomer).

¹H NMR: The "Galloyl Shift"

The most critical step is distinguishing the C-6' esterification. In a standard glucoside, the H-6 protons appear at 3.6–3.8 ppm. Upon esterification (galloylation), these protons experience a paramagnetic deshielding effect .

-

H-6a/H-6b (Galloylated): Shift downfield to 4.30 – 4.60 ppm .

-

H-6a/H-6b (Free OH): Remain at 3.60 – 3.80 ppm .

Differentiation of Aromatic Singlets:

Both the TMP ring and Galloyl ring possess

-

Galloyl Protons (H-2'', H-6''):

6.90 – 7.15 ppm (singlet). -

TMP Protons (H-2, H-6):

6.20 – 6.50 ppm (singlet). Note: Upfield due to electron-donating methoxy groups.

¹³C NMR: Carbonyl & Methoxy Fingerprints

-

Galloyl Carbonyl (C=O):

165.0 – 167.0 ppm. -

Anomeric Carbon (C-1'):

100.0 – 104.0 ppm. -

Methoxy Carbons:

56.0 – 61.0 ppm (TMP methoxys). -

C-6' (Methylene):

63.0 – 65.0 ppm (Deshielded by ester; normal glucose C-6 is ~61 ppm).

2D NMR: Establishing Connectivity (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) proves the linkage points.

| Correlation | Source Proton | Target Carbon | Structural Conclusion |

| Ether Linkage | H-1' (Anomeric) | C-1 (TMP Aglycone) | Confirms Sugar-TMP attachment. |

| Ester Linkage | H-6' (Sugar) | C=O (Galloyl) | Confirms Galloyl is at C-6, not C-2/3/4. |

| Methoxy Pos. | OMe Protons | C-3, C-4, C-5 (TMP) | Confirms methoxy positions on aglycone. |

Stereochemical Assignment

Anomeric Configuration ( vs )

The coupling constant (

-

-Anomer (Equatorial-Equatorial):

-

-Anomer (Axial-Equatorial):

Target Compound Standard: The natural product is typically the

Elucidation Logic Diagram

The following diagram illustrates the decision tree for confirming the structure of a 6'-O-galloyl analog.

Figure 1: Structural elucidation workflow integrating MS fragmentation logic with NMR connectivity verification.

Experimental Protocol: Step-by-Step Characterization

Step 1: Sample Preparation

Dissolve 5–10 mg of the pure analog in 0.6 mL of Methanol-d₄ (CD₃OD) or DMSO-d₆ .

-

Note: DMSO-d₆ is preferred if the hydroxyl protons (galloyl OH) need to be observed, as methanol exchanges them. However, CD₃OD provides sharper sugar signals.

Step 2: 1H NMR Acquisition

Acquire a standard 1H spectrum (minimum 16 scans).

-

Check: Look for the "Galloyl Singlet" at ~7.0 ppm and the "TMP Singlet" at ~6.4 ppm.

-

Check: Integrate the methoxy region (3.6–3.9 ppm). Expect 9 protons (3x OMe).

Step 3: HMBC Experiment (Critical Path)

Set up a gradient-selected HMBC experiment optimized for long-range couplings (8–10 Hz).

-

Target: Locate the carbonyl carbon signal at ~166 ppm.

-

Verify: Does the multiplet at 4.3–4.5 ppm (H-6') show a cross-peak to this carbonyl?

Step 4: Hydrolysis Validation (Optional but Recommended)

To absolutely confirm the sugar identity:

-

Perform acid hydrolysis (1N HCl, 80°C, 2h).

-

Extract aglycones (TMP, Gallic Acid) with ethyl acetate.

-

Analyze the aqueous layer (Sugar) by TLC or GC-MS (after derivatization) to confirm D-glucose.

Analog Differentiation Table

When developing drugs, you may encounter synthetic analogs.[8] Use this table to differentiate them.

| Analog Variation | Key Spectral Change |

| H-1' appears as a doublet with | |

| 4'-O-Galloyl | H-4' shifts downfield (~5.0 ppm); H-6' returns to ~3.7 ppm. |

| 3,5-Dimethoxy | Aromatic TMP region changes from singlet (2H) to multiplet (3H, AB2 system). |

| Vanilloyl Analog | Galloyl singlet (2H) replaced by ABX system (3H) in aromatic region. |

References

-

Zhang, G., et al. (2019). "A new phenylpropanoid glycoside from the bark of Streblus ilicifolius (Vidal) Corner." Biochemical Systematics and Ecology.

-

Verotta, L., et al. (2001).[9] "In Vitro Antiplasmodial Activity of Extracts of Tristaniopsis Species and Identification of the Active Constituents: Ellagic Acid and 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside." Journal of Natural Products.

-

Dou, J., et al. (2016). "The Synthesis and Antitumor Activity of Twelve Galloyl Glucosides." Molecules.

-

PubChem. "Gallic acid 3-O-(6'-O-galloyl)-beta-D-glucopyranoside (Compound Summary)." National Library of Medicine.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Gallic acid 3-O-(6'-O-galloyl)-beta-D-glucopyranoside | C20H20O14 | CID 11972353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. 3,4,5-Trimethoxyphenyl-(6-O-galloyl)-O-beta-D-glucopyranoside | 109206-94-2 [chemicalbook.com]

- 8. jetir.org [jetir.org]

- 9. luisella verotta - Google Scholar [scholar.google.com]

identification of metabolites of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O- in vivo

In Vivo Metabolic Profiling of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)- -D-glucopyranoside (TMPGG): A Technical Guide

Executive Summary

This guide details the technical workflow for the structural elucidation of metabolites derived from 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-

The metabolic fate of TMPGG is dictated by three chemically labile regions: the galloyl ester linkage (susceptible to esterases), the glycosidic bond (susceptible to glucosidases), and the methoxylated phenol ring (susceptible to CYP450-mediated O-demethylation). This guide provides a self-validating LC-MS/MS workflow to map these biotransformations.

Part 1: Chemical Identity & Pharmacokinetic Context[1]

Before initiating the workflow, the researcher must understand the fragmentation behavior of the parent molecule to predict metabolite shifts.

| Parameter | Detail |

| Compound Name | 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)- |

| Abbreviation | TMPGG |

| Formula | |

| Monoisotopic Mass | 498.1373 Da |

| Key Labile Bonds | C-O Ester (Galloyl-Glucose), O-Glycosidic (Phenol-Glucose) |

| Ionization Mode | Negative ESI (Preferred for galloyl moiety); Positive ESI (Secondary for methoxy-phenol) |

Predicted Metabolic "Soft Spots"[1]

-

Hydrolysis (Phase I): Rapid cleavage of the ester bond by carboxylestearases releases Gallic Acid and TMP-Glucoside . Further hydrolysis by cytosolic

-glucosidases releases the aglycone 3,4,5-Trimethoxyphenol (TMP) . -

Demethylation (Phase I): The trimethoxy ring of the aglycone undergoes O-demethylation (likely via CYP2D6 or CYP3A4 analogues in rodents), creating new hydroxyl groups for conjugation.

-

Conjugation (Phase II): Glucuronidation (UGTs) and Sulfation (SULTs) occur at the newly exposed hydroxyls or the phenolic hydroxyls of Gallic Acid.

Part 2: Experimental Design & Sample Preparation[1]

In Vivo Sampling Strategy

To capture the full metabolic profile, a time-course study in rodents (SD Rats) is recommended.

-

Dosage: 20–50 mg/kg (p.o.) to ensure sufficient metabolite concentration for MS/MS detection.

-

Matrices:

-

Plasma: 0.25h, 0.5h, 1h, 2h, 4h, 8h (Captures rapid hydrolysis products).

-

Urine: 0–12h, 12–24h (Captures polar Phase II conjugates).

-

Bile: 0–8h (Crucial for identifying large molecular weight glucuronides before enterohepatic recirculation).

-

Sample Preparation Protocol

A rigorous extraction protocol is required to prevent ex vivo degradation of the unstable ester bond.

Protocol: Plasma Protein Precipitation

-

Aliquot: Transfer 100

L of plasma to a 1.5 mL Eppendorf tube. -

Precipitation: Add 300

L of pre-cooled Acetonitrile (ACN) containing 0.1% Formic Acid (FA).-

Why FA? Acidification stabilizes the phenolic hydroxyls and prevents oxidation.

-

-

Vortex: High speed for 60 seconds.

-

Centrifuge: 14,000 rpm at 4°C for 10 minutes.

-

Evaporation: Transfer supernatant to a clean tube; dry under

gas at 30°C. -

Reconstitution: Dissolve residue in 100

L of 10% ACN in water. Centrifuge again before injection.

Protocol: Urine Solid Phase Extraction (SPE)

-

Conditioning: Activate Oasis HLB cartridge (3cc, 60mg) with 3 mL Methanol followed by 3 mL Water.

-

Loading: Load 1 mL of centrifuged urine.

-

Washing: Wash with 3 mL of 5% Methanol (removes salts/urea).

-

Elution: Elute with 3 mL of Methanol containing 0.1% FA.

-

Reconstitution: Dry and reconstitute as per plasma.

Part 3: Analytical Methodology (UHPLC-Q-TOF-MS)

High-resolution mass spectrometry (HRMS) is non-negotiable for distinguishing isobaric metabolites.

Chromatographic Conditions

-

Column: Agilent ZORBAX SB-C18 (2.1

100 mm, 1.8 -

Temperature: 40°C.[1]

-

Flow Rate: 0.3 mL/min.[1]

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile (100%).

-

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5%

40% B (Shallow gradient critical for separating isomers) -

15-20 min: 40%

95% B

-

Mass Spectrometry Parameters (Q-TOF)

-

Source: ESI Negative Mode (Primary).

-

Rationale: Galloyl groups ionize efficiently in negative mode (

), producing characteristic fragments (

-

-

Mass Range: m/z 100–1000.

-

Collision Energy: Ramp 20–40 eV.

-

Reference Mass: Real-time lock mass correction (e.g., Leucine Enkephalin or Formate adducts).

Part 4: Data Processing & Identification Logic

This section defines the "Search Logic" to filter the complex dataset.

Mass Defect Filtering (MDF)

Metabolites retain the core structure of the parent, meaning their mass defects (the digits after the decimal) usually shift in predictable patterns.

-

Parent MDF: 498.1373 (Defect ~0.137).

-

Filter Window:

50 mDa around the parent defect, adjusted for conjugation (e.g., Glucuronide adds +176.0321, shifting defect by +0.032).

Diagnostic Neutral Loss Scan (NLS)

Use these specific mass differences to categorize unknown peaks:

| Loss (Da) | Interpretation | Mechanism |

| 162.05 | Hexose (Glucose) | Cleavage of O-glycosidic bond |

| 152.01 | Galloyl moiety | Cleavage of ester bond (leaving Gallic acid) |

| 176.03 | Glucuronic Acid | Phase II conjugation |

| 80.06 | Sulfate | Phase II conjugation |

| 14.01 | Methyl group ( | Difference between Parent and O-desmethyl metabolite |

Identification Workflow Diagram

Figure 1: Analytical workflow for the systematic identification of TMPGG metabolites.

Part 5: Metabolic Pathway Elucidation[1]

Based on the chemical structure and literature on Polygonum capitatum constituents, the following pathway is the authoritative map for metabolite identification.

Primary Pathway: Hydrolysis

The most abundant metabolites will stem from the breakdown of the parent.

-

M1 (Gallic Acid): m/z 169.01 [M-H]-.

-

M2 (TMP-Glucoside): m/z 345.11 [M-H]-. Result of degalloylation.

-

M3 (TMP Aglycone): m/z 183.06 [M-H]-. Result of degalloylation + deglucosylation.

Secondary Pathway: Phase I & II Modifications

Once M3 (TMP) is formed, it undergoes extensive modification.

-

Demethylation: TMP (

) -

Glucuronidation: Addition of 176 Da to M1, M3, or demethylated M3.

Metabolic Pathway Diagram[1]

Figure 2: Proposed metabolic pathway of TMPGG in vivo, highlighting hydrolysis and conjugation steps.

References

-

Zhang, Y., et al. (2018). Systematically Exploring the Chemical Ingredients and Absorbed Constituents of Polygonum capitatum in Hyperuricemia Rat Plasma Using UHPLC-Q-Orbitrap HRMS.[2] Journal of Chromatography B. Link

-

Fan, S. S., et al. (2022). Metabolomic analysis reveals the pharmacognostic mechanism of flavonoids in Polygonum capitatum. Frontiers in Pharmacology. Link

-

Liao, S., et al. (2013). Liquid chromatography-tandem mass spectrometry for the simultaneous determination of three galloylglucoside flavour precursors. Journal of Agricultural and Food Chemistry. Link

-

PubChem Compound Summary. 3,4,5-Trimethoxyphenyl beta-D-glucopyranoside.[3] Link

Sources

- 1. Frontiers | LC-MS-Based Metabolomic Approach Revealed the Significantly Different Metabolic Profiles of Five Commercial Truffle Species [frontiersin.org]

- 2. Systematically Exploring the Chemical Ingredients and Absorbed Constituents of Polygonum capitatum in Hyperuricemia Rat Plasma Using UHPLC-Q-Orbitrap HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

optimized extraction protocols for 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-

Application Note: Optimized Extraction and Isolation of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside (TMPGG)

Abstract

This application note details a high-yield, reproducible protocol for the extraction and purification of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside (TMPGG) from Polygonum capitatum (Persicaria capitata). Unlike conventional maceration, this protocol utilizes Ultrasound-Assisted Extraction (UAE) optimized via Response Surface Methodology (RSM) principles to maximize yield while preserving the thermally unstable ester bond of the galloyl moiety. The workflow includes downstream enrichment using macroporous adsorption resins and validation via HPLC-DAD-ESI-MS.

Introduction & Target Molecule Profile

TMPGG (CAS: 109206-94-2) is a bioactive phenylpropanoid glycoside exhibiting significant anti-inflammatory, analgesic, and antibacterial properties. It is a chemotaxonomic marker for Polygonum capitatum.

-

Chemical Structure: A glucose core anomerically linked to a 3,4,5-trimethoxyphenyl group, esterified at the C-6' position with gallic acid.

-

Critical Stability Factor: The ester linkage at C-6' is susceptible to hydrolysis under high pH (>8.0) or prolonged exposure to temperatures >60°C.

-

Solubility: High solubility in lower alcohols (methanol, ethanol) and hydro-alcoholic mixtures; moderate solubility in water; insoluble in non-polar solvents (hexane).

Pre-Extraction Preparation

-

Biomass Sourcing: Aerial parts of Polygonum capitatum, harvested during the flowering stage for maximum glycoside accumulation.

-

Drying: Shade-drying at ambient temperature (<30°C) is preferred over oven drying to prevent thermal degradation.

-

Comminution: Grind dried biomass to a fine powder (mesh size 60–80, approx. 180–250 µm).

-

Why? Particle sizes <180 µm increase surface area but may cause back-pressure issues during filtration; >250 µm limits solvent penetration.

-

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE)

Rationale: Ultrasonic cavitation disrupts cell walls, enhancing mass transfer and reducing extraction time from 24 hours (maceration) to <1 hour.

Reagents & Equipment

-

Solvent: 70% Ethanol (v/v) in deionized water.

-

Optimization Note: 70% ethanol is the "goldilocks" zone—sufficiently polar to dissolve the glycoside but organic enough to minimize extraction of water-soluble polysaccharides and proteins.

-

-

Equipment: Ultrasonic bath (frequency 40 kHz, power 300W) or Probe Sonicator.

Step-by-Step Procedure

-

Slurry Preparation: Weigh 10.0 g of dried P. capitatum powder into a 500 mL Erlenmeyer flask.

-

Solvent Addition: Add 200 mL of 70% Ethanol (Solid-to-Liquid ratio 1:20 g/mL).

-

Note: Ratios below 1:15 lead to saturation; ratios above 1:30 waste solvent without significantly improving yield.

-

-

Sonication:

-

Place the flask in the ultrasonic bath.

-

Temperature: Set to 45°C. (Do not exceed 50°C).

-

Time: 40 minutes.

-

-

Filtration: Filter the supernatant through Whatman No. 1 filter paper under vacuum.

-

Re-extraction: Resuspend the residue in 150 mL of fresh 70% Ethanol and sonicate for an additional 30 minutes.

-

Concentration: Combine filtrates and concentrate under reduced pressure (Rotary Evaporator) at 45°C to remove ethanol. The remaining aqueous phase is the "Crude Extract."

Protocol 2: Enrichment & Purification

Rationale: The crude extract contains chlorophyll, lipids, and sugars. Liquid-liquid partitioning followed by macroporous resin chromatography is required to isolate TMPGG.

Phase 1: Liquid-Liquid Partitioning

-

Defatting: Extract the aqueous concentrate (from Step 6 above) three times with Petroleum Ether (1:1 v/v). Discard the organic (top) layer containing lipids and chlorophyll.

-

Target Extraction: Extract the aqueous phase three times with n-Butanol (saturated with water).

-

Mechanism:[1] TMPGG partitions into n-Butanol, leaving free sugars and salts in the water phase.

-

-

Evaporation: Evaporate the n-Butanol fraction to dryness to obtain the "Enriched Fraction."

Phase 2: Macroporous Resin Chromatography (D101 or AB-8)

-

Column Packing: Pack a glass column (2.5 cm x 30 cm) with pre-swollen D101 macroporous resin.

-

Loading: Dissolve the Enriched Fraction in a minimum volume of 10% ethanol and load onto the column.

-

Elution Gradient:

-

Wash 1: 2 Bed Volumes (BV) of Deionized Water (removes sugars/polar impurities). -> Discard.

-

Wash 2: 3 BV of 30% Ethanol (removes minor impurities). -> Discard.

-

Elution: 4 BV of 70% Ethanol . -> Collect (Contains TMPGG).

-

Wash 3: 2 BV of 95% Ethanol (regenerates column).

-

-

Final Isolation: Evaporate the 70% Ethanol eluate to dryness. Recrystallize from Methanol/Water if >98% purity is required.

Analytical Validation (HPLC-DAD)

Trustworthiness: Every batch must be validated against a reference standard (CAS 109206-94-2).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient Program:

Time (min) % A (Water/FA) % B (ACN) 0 90 10 10 80 20 30 60 40 | 40 | 90 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm (characteristic of galloyl group) and 254 nm .

-

Temperature: 30°C.

Visualized Workflow

Caption: Step-by-step workflow for the isolation of TMPGG, highlighting critical partitioning and chromatographic checkpoints.

Troubleshooting & Optimization Logic

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete cell disruption or solvent saturation. | Increase sonication power or split solvent into 3 smaller extractions (3 x 70 mL) instead of 1 large one. |

| Hydrolysis (Loss of Galloyl) | Temperature >60°C or pH >7. | Maintain extraction temp <50°C. Ensure water used is neutral/slightly acidic (pH 5-6). |

| Clogging in HPLC | Lipid contamination or resin fines. | Ensure thorough defatting with Petroleum Ether. Filter final sample through 0.22 µm PTFE filter. |

| Peak Tailing | Residual silanol interactions. | Add 0.1% Formic Acid to the mobile phase (as specified) to suppress ionization of free hydroxyls. |

References

-

Optimization of Extraction (RSM Principles): Title: Optimization of Polyphenol Extraction with Potential Application as Natural Food Preservatives from Brazilian Amazonian Species.[2] Source: MDPI (2023). URL:[Link]

-

Isolation Methodology (Analogous Glycosides): Title: LC-MS guided isolation of N,β-glucopyranosyl vincosamide and other compounds.[3][4] Source: Frontiers in Natural Products (2023).[3] URL:[Link]

-

Resin Purification Standards: Title: Chemical and Bioactive Screening of Green Polyphenol-Rich Extracts.[1] Source: Semantic Scholar (2023). URL:[Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Optimization of Polyphenol Extraction with Potential Application as Natural Food Preservatives from Brazilian Amazonian Species Dalbergia monetaria and Croton cajucara [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | LC-MS guided isolation of N,β-glucopyranosyl vincosamide and other compounds from the curare ingredient Strychnos peckii [frontiersin.org]

total synthesis steps for 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O- conjugates

Application Note: Total Synthesis of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)- -D-glucopyranoside Conjugates

Abstract & Strategic Overview

The 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-

This Application Note details a high-fidelity Total Synthesis Protocol . Unlike enzymatic routes which may suffer from substrate specificity limits, this chemical pathway offers absolute regiocontrol. We utilize a "Protect-Select-Conjugate" strategy, ensuring the galloyl ester is installed exclusively at the C6 primary alcohol, preventing acyl migration.

Key Synthetic Challenges Solved:

-

Stereocontrol: Exclusive formation of the

-anomeric linkage between the phenol and glucose. -

Regioselectivity: Differentiating the C6 primary hydroxyl from secondary hydroxyls (C2, C3, C4) without acyl migration.

-

Global Deprotection: A single-step hydrogenolysis to unveil the final polyphenolic structure.

Retrosynthetic Analysis

The logical disconnection reveals three core building blocks: the Glycosyl Donor (Glucose), the Aglycone (3,4,5-Trimethoxyphenol), and the Ester Donor (Tribenzyl Gallic Acid).

Figure 1: Retrosynthetic disconnection showing the convergence of the phenolic aglycone, carbohydrate core, and galloyl moiety.[1][2][3][4][5][6]

Detailed Experimental Protocols

Phase 1: Synthesis of the Aglycone-Sugar Conjugate

Objective: Create the

Reagents:

- -D-Glucose pentaacetate (Commercial)

-

3,4,5-Trimethoxyphenol (1.2 eq)

- (Lewis Acid Catalyst)

-

Anhydrous Dichloromethane (DCM)

Protocol:

-

Dissolution: Dissolve

-D-Glucose pentaacetate (10.0 g, 25.6 mmol) and 3,4,5-trimethoxyphenol (5.6 g, 30.7 mmol) in anhydrous DCM (100 mL) under Argon atmosphere. -

Activation: Cool the mixture to 0°C. Add

(5 eq) dropwise over 20 minutes. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Quench: Pour into saturated

solution. Extract with DCM ( -

Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

-

Target Intermediate 1: 3,4,5-Trimethoxyphenyl 2,3,4,6-tetra-O-acetyl-

-D-glucopyranoside. -

Yield Expectation: 75-85%.

-

Validation Checkpoint:

-

1H NMR (

): Look for the anomeric proton (

Phase 2: Regioselective C6-OH Isolation

Objective: To selectively attach the galloyl group to C6, we must distinguish the primary alcohol from the secondary alcohols. The "Trityl-Benzyl Switch" is the most robust method for total synthesis.

Protocol:

-

Global Deacetylation: Treat Intermediate 1 with catalytic NaOMe in dry MeOH (pH 9) for 2 hours. Neutralize with Amberlite IR-120 (H+) resin, filter, and concentrate to dryness.

-

Result: Free glycoside (Intermediate 2).

-

-

Selective C6-Tritylation: Dissolve Intermediate 2 in anhydrous Pyridine. Add Trityl Chloride (Trt-Cl, 1.2 eq) and DMAP (0.1 eq). Stir at 60°C for 4 hours.

-

Benzylation of Secondary OHs: Cool the reaction to 0°C. Add Benzyl Bromide (BnBr, 4.0 eq) and NaH (60% dispersion, 5.0 eq) cautiously. Stir overnight at RT.

-

Result: 3,4,5-Trimethoxyphenyl 2,3,4-tri-O-benzyl-6-O-trityl-

-D-glucopyranoside.

-

-

Detritylation: Treat the fully protected sugar with 80% Acetic Acid (aq) at 60°C for 2 hours OR use

in DCM/MeOH.-

Target Intermediate 3: 3,4,5-Trimethoxyphenyl 2,3,4-tri-O-benzyl-

-D-glucopyranoside (C6-OH free).

-

Phase 3: Steglich Esterification & Global Deprotection

Objective: Install the galloyl moiety and remove all benzyl protecting groups.

Reagents:

-

Acid: 3,4,5-Tri-(benzyloxy)benzoic acid (Tribenzyl Gallic Acid). Note: Do not use free gallic acid.

-

Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP.

Protocol:

-

Esterification: Dissolve Intermediate 3 (1.0 eq) and Tribenzyl Gallic Acid (1.2 eq) in anhydrous DCM.

-

Coupling: Add DCC (1.3 eq) and DMAP (0.1 eq) at 0°C. Stir at RT for 16 hours.

-

Workup: Filter off the DCU urea precipitate. Wash filtrate with 1N HCl and Brine.

-

Purification: Silica Gel Chromatography.

-

Target Intermediate 4: Fully benzylated conjugate.

-

-

Global Hydrogenolysis: Dissolve Intermediate 4 in THF/MeOH (1:1). Add Pd(OH)2/C (Pearlman's Catalyst, 20% w/w). Stir under

atmosphere (balloon or 1 atm) for 12-24 hours. -

Filtration: Filter through Celite. Concentrate in vacuo.

Final Product: 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-

Synthesis Workflow Visualization

Figure 2: Step-by-step reaction flow ensuring regiochemical integrity.

Quality Control & Data Specifications

Expected Analytical Data

The following table summarizes the key NMR shifts required to validate the structure.

| Moiety | Position | 1H NMR Shift ( | Multiplicity | Key Diagnostic |

| Aglycone | Phenyl-H (2,6) | 6.30 - 6.50 | Singlet (2H) | Symmetry of TMP ring |

| Aglycone | OMe (3,4,5) | 3.60 - 3.80 | Singlets (9H) | 3 distinct methyl peaks |

| Sugar | H-1 (Anomeric) | 4.90 - 5.10 | Doublet ( | Confirms |

| Sugar | H-6a, H-6b | 4.30 - 4.60 | Multiplet | Downfield shift due to ester |

| Galloyl | Galloyl-H (2,6) | 7.00 - 7.15 | Singlet (2H) | Aromatic galloyl protons |

Troubleshooting Guide

-

Issue: Low yield in Step 6 (Esterification).

-

Cause: Steric hindrance of the trityl group (if not fully removed) or moisture.

-

Fix: Ensure complete detritylation (check TLC). Use anhydrous DCM and fresh DCC.

-

-

Issue: Acyl Migration (Galloyl moving from C6 to C4).

-

Prevention: Avoid basic conditions after Step 6. The hydrogenolysis (Step 7) is neutral and safe.

-

References

-

Synthesis of Galloyl Glucosides: Zhang, J., et al. (2009). "The Synthesis and Antitumor Activity of Twelve Galloyl Glucosides." Molecules. Available at: [Link]

-

Aglycone Precedent: "3,4,5-Trimethoxyphenyl beta-D-glucopyranoside."[11][12] PubChem Compound Summary. Available at: [Link]

- Regioselective Acylation Strategy: Kawabata, T., et al. (2007). "Regioselective Acylation of Carbohydrates." Journal of the American Chemical Society.

- Steglich Esterification Protocol: Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids.

-

Per-Galloylation Precedent: "Chemically Synthesized 1,2,3,4,6-Pentakis-O-Galloyl-beta-D-Glucopyranoside Blocks SARS-CoV-2." bioRxiv/PubMed. Available at: [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. mdpi.com [mdpi.com]

- 3. The Synthesis and Antitumor Activity of Twelve Galloyl Glucosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymic synthesis of O-β-d-glucopyranosyl-(1→6)-d-galactose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.uniroma1.it [iris.uniroma1.it]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Reagent Controlled Stereoselective Synthesis of α-Glucans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3,4,5-Trimethoxyphenyl beta-D-glucopyranoside | C15H22O9 | CID 636454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3,4,5-Trimethoxyphenyl-(6-O-galloyl)-O-beta-D-glucopyranoside | 109206-94-2 [chemicalbook.com]

Application Note: High-Purity Isolation of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-β-D-glucopyranoside

[1]

Abstract & Chemical Context

This guide details the isolation of 3,4,5-Trimethoxyphenyl-1-O-(6'-O-galloyl)-β-D-glucopyranoside (hereafter referred to as TMPGG ) from plant matrices such as Polygonum capitatum (Persicaria capitata) or Pimenta dioica.[1]

TMPGG is a phenolic glycoside characterized by three distinct moieties:

-

Aglycone: 3,4,5-Trimethoxyphenol (Lipophilic, electron-rich).[1]

-

Sugar Core:

-D-Glucopyranose (Hydrophilic).[1] -

Ester Decoration: Gallic acid at the C-6' position (Polyphenolic, labile ester bond).[1]

Critical Isolation Challenge: The primary difficulty lies in separating TMPGG from its non-galloylated precursor (3,4,5-trimethoxyphenyl-glucoside) and other co-occurring hydrolyzable tannins.[1] Standard silica chromatography often leads to irreversible adsorption or hydrolysis of the galloyl ester. This protocol utilizes Sephadex LH-20 size-exclusion/adsorption chromatography as the critical resolution step, leveraging the specific affinity of the dextran matrix for galloyl rings.[1]

Raw Material & Pre-Treatment

Primary Source: Polygonum capitatum (Aerial parts) or Pimenta dioica (Berries).[1] Pre-treatment:

Extraction & Fractionation Protocol

Step 1: Solvent Extraction

Objective: Maximize glycoside recovery while minimizing lipophilic chlorophylls and highly polar polysaccharides.

-

Solvent: 70% Ethanol (EtOH) in water (v/v).[1]

-

Rationale: The 3,4,5-trimethoxy group renders the molecule less polar than typical glycosides; 70% EtOH balances solubility better than pure water or MeOH.[1]

-

-

Condition: Reflux extraction,

,-

Ratio: 1:10 (Solid:Solvent).[1]

-

-

Filtration: Vacuum filter through Celite 545 to remove particulates.

-

Concentration: Rotary evaporate at

to remove ethanol. Obtain an aqueous suspension.[1][2]

Step 2: Liquid-Liquid Partition (The "Rough Cut")

Objective: Remove lipids (non-polar) and free sugars (highly polar).[1]

-

Wash 1 (Lipid Removal): Extract aqueous suspension with Petroleum Ether (

) ( -

Wash 2 (Aglycone Removal): Extract with Ethyl Acetate (EtOAc) (

v/v, -

Target Extraction: Extract the aqueous phase with n-Butanol (n-BuOH) saturated with water (

v/v,-

Result: The n-BuOH fraction contains the target TMPGG.[1]

-

-

Drying: Evaporate n-BuOH under reduced pressure to yield the Crude Glycoside Fraction .

Chromatographic Purification Strategy

Step 3: Macroporous Resin (D101 or AB-8)

Objective: Bulk removal of salts, sugars, and very polar pigments.[1]

-

Column Preparation: Pre-soak D101 resin in 95% EtOH for 24h, then rinse with water until no alcohol smell remains.[1]

-

Loading: Dissolve Crude Glycoside Fraction in minimal water; load onto column (

sample:resin ratio). -

Elution Gradient:

-

0% EtOH (Water): Elute 3 column volumes (CV). Discard (Sugars/Salts).

-

30% EtOH: Elute 3 CV. Collect (Minor impurities).

-

50-70% EtOH: Elute 4 CV.[1] Collect (Target Fraction - TMPGG).

-

95% EtOH: Wash column.

-

-

Monitor: TLC (Silica gel,

65:35:10, lower phase). Look for UV-active spots (

Step 4: Sephadex LH-20 (The "Galloyl Filter")

Objective: Separate TMPGG from non-galloylated analogues based on molecular shape and H-bonding.[1] Mechanism: The galloyl group forms hydrogen bonds with the cross-linked dextran matrix of LH-20, retarding elution compared to non-galloylated compounds.[1]

-

Equilibration: Swell Sephadex LH-20 in Methanol (MeOH) for 12 hours.

-

Loading: Dissolve the 50-70% resin fraction in MeOH. Load carefully.

-

Elution: Isocratic 100% MeOH or Gradient

. -

Fraction Collection: Collect fractions based on UV monitoring (

).

Step 5: Preparative HPLC (Final Polish)

Objective: Isolate TMPGG to

Process Visualization

Workflow Diagram

Caption: Step-by-step isolation workflow from raw plant material to high-purity TMPGG.

Identification & Validation Data

To validate the isolate, compare spectral data against the following standard values.

Physicochemical Properties

| Property | Value |

| Formula | |

| Molecular Weight | |

| Appearance | Amorphous white/off-white powder |

| Solubility | Soluble in MeOH, DMSO, Pyridine; Sparingly soluble in cold water.[1] |

| Reagent Test |

Key NMR Signals (DMSO- , 500 MHz)

The structural confirmation relies on identifying the three subunits:

-

Galloyl Moiety:

- (s, 2H, H-2'', H-6'').[1] Characteristic singlet of the symmetric galloyl ring.

-

Trimethoxyphenyl Aglycone:

-

Glucose Core:

Troubleshooting & Optimization

Issue: Hydrolysis of the Galloyl Ester

-

Symptom: Appearance of free gallic acid (retention time

) and de-galloylated glucoside in HPLC.[1] -

Cause: Exposure to high pH or prolonged heating in water.

-

Solution:

Issue: Co-elution of Tannins

-

Symptom: Broad humps in HPLC baseline or "streaking" on TLC.

-

Cause: Polymerized tannins (proanthocyanidins) carrying over.[1]

-

Solution:

-

Strict Sephadex LH-20 cut: Tannins elute after TMPGG on LH-20 when using MeOH.[1] Do not flush the column with Acetone/Water until the target is collected.

-

Polyamide Chromatography: If LH-20 fails, pass the sample through a Polyamide-6 column.[1] Elute TMPGG with 30-50% MeOH; tannins remain bound until eluted with dilute base (NaOH) or high Acetone.[1]

-

References

-

Kikuzaki, H., et al. (2000). Galloylglucosides from berries of Pimenta dioica.[1] Journal of Natural Products, 63(6), 749-752.[1]

-

Zhang, G., et al. (2019). A new phenylpropanoid glycoside from the bark of Streblus ilicifolius.[1][4] Biochemical Systematics and Ecology, 87, 103938.[1] [1]

-

Yang, X., et al. (2011). Isolation and identification of chemical constituents from Polygonum capitatum.[1] Chinese Traditional and Herbal Drugs, 42(11), 2183-2186.[1] (Methodology grounding for D101 resin usage).

-

PubChem Compound Summary. 3,4,5-Trimethoxyphenyl beta-D-glucopyranoside (Aglycone precursor data). [1]

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside

Authored by: Senior Application Scientist

Introduction

3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside is a phenylpropanoside derived from natural sources.[1] This molecule incorporates two key pharmacophores: a 3,4,5-trimethoxyphenyl group and a galloyl moiety, both of which are present in compounds known to exhibit significant biological activities, including anti-cancer effects.[2][3][4] The galloyl group, a component of gallic acid and its derivatives, has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines through mechanisms such as the generation of reactive oxygen species (ROS).[2][3] Similarly, compounds containing the 3,4,5-trimethoxyphenyl fragment have demonstrated selective cytotoxicity against hematological neoplastic cells, also by inducing apoptosis.[4]

Given the pharmacological potential of its constituent parts, it is crucial to rigorously evaluate the cytotoxic effects of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside in vitro. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for assessing the cytotoxicity of this compound. The protocols outlined herein are designed to be robust and self-validating, adhering to the principles of Good Laboratory Practice (GLP) and drawing from established international standards for cytotoxicity testing, such as ISO 10993-5.[5][6][7][8]

I. Foundational Principles of In Vitro Cytotoxicity Testing

In vitro cytotoxicity assays are fundamental tools for screening the biological effects of novel compounds. These assays measure the degree to which a substance can cause damage to cells.[5][9] The choice of assay depends on the specific cellular function being interrogated. For a comprehensive assessment of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside, a battery of tests targeting different cellular processes is recommended. This multi-parametric approach provides a more complete picture of the compound's cytotoxic profile.

The primary endpoints for cytotoxicity evaluation include:

-

Cell Viability: A measure of the overall health of a cell population, often assessed by quantifying metabolic activity.

-

Membrane Integrity: The ability of the cell membrane to act as a barrier. Loss of integrity is a hallmark of necrosis and late-stage apoptosis.

-

Apoptosis Induction: Programmed cell death, a key mechanism for the elimination of damaged or unwanted cells.

This guide will focus on three widely accepted assays to measure these endpoints: the MTT assay for cell viability, the LDH release assay for membrane integrity, and assays for caspase activity and reactive oxygen species (ROS) to investigate apoptosis.

II. Experimental Design and General Cell Culture Guidelines

A well-designed experiment is critical for obtaining reliable and reproducible data. The following are key considerations for cytotoxicity testing of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside.

Cell Line Selection

The choice of cell line should be guided by the research question. For general cytotoxicity screening, a commonly used and well-characterized cell line such as L929 mouse fibroblasts is often employed as a standard.[5] For cancer research, a panel of cancer cell lines relevant to the intended therapeutic area should be used. It is also advisable to include a non-cancerous cell line to assess for selective cytotoxicity.

Cell Culture Best Practices

-

Aseptic Technique: All cell culture work should be performed in a certified biological safety cabinet to prevent microbial contamination.

-

Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a low passage number to ensure consistency and avoid genetic drift.[10][11]

-

Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, as this can significantly alter cellular responses.

Compound Preparation and Handling

-

Solubility: Determine the solubility of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice, but the final concentration in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced toxicity.[10]

-

Stock Solutions: Prepare a high-concentration stock solution of the compound and store it under appropriate conditions (e.g., -20°C, protected from light).

-

Working Solutions: Prepare fresh working solutions by diluting the stock solution in cell culture medium on the day of the experiment.

Controls

Proper controls are essential for data interpretation.[12]

-

Untreated Control: Cells cultured in medium with the same concentration of solvent (e.g., DMSO) as the treated cells. This control represents 100% cell viability.

-

Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.

-

Blank Control: Wells containing only cell culture medium (no cells) to measure background absorbance/fluorescence.

III. Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[13][14][15] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[13][14] The amount of formazan produced is proportional to the number of viable cells.[14]

Materials

-

Selected cell line

-

Complete cell culture medium

-

3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Microplate reader

Step-by-Step Protocol

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a pre-determined optimal density (typically 5,000-15,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[14]

-

-

Compound Treatment:

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[17]

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.[17]

-

Data Analysis

Calculate the percentage of cell viability using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualization of MTT Assay Workflow

Caption: Workflow for the LDH release cytotoxicity assay.

V. Mechanistic Insights: Apoptosis and Oxidative Stress

The presence of galloyl and trimethoxyphenyl moieties suggests that 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside may induce cytotoxicity through apoptosis and the generation of reactive oxygen species (ROS). [2][3][4]To investigate these potential mechanisms, further assays can be performed.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Caspases are a family of proteases that play a central role in the execution of apoptosis. [18]Caspase-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 assay is a luminescent assay that measures their activity. [19]

Materials

-

Selected cell line

-

Complete cell culture medium

-

3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside

-

Caspase-Glo® 3/7 Assay kit (commercially available)

-

Opaque-walled 96-well plates

-

Luminometer

Step-by-Step Protocol

-

Cell Seeding and Treatment:

-

Seed cells in an opaque-walled 96-well plate and treat with the compound as described in the MTT protocol.

-

-

Assay Reagent Addition:

-

After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently on a plate shaker.

-

-

Incubation and Luminescence Measurement:

-

Incubate for 1-2 hours at room temperature, protected from light.

-

Measure the luminescence using a luminometer.

-

Data Analysis

The luminescent signal is proportional to the amount of caspase activity. Results are often expressed as fold change in caspase activity compared to the untreated control.

Protocol 4: ROS Detection Assay

This assay utilizes a cell-permeable fluorogenic probe, such as H2DCFDA, to detect intracellular ROS. [20][21]Upon entering the cells, H2DCFDA is deacetylated and then oxidized by ROS to a highly fluorescent compound. [21]

Materials

-

Selected cell line

-

Complete cell culture medium

-

3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside

-

ROS Detection Assay Kit (commercially available)

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader or fluorescence microscope

Step-by-Step Protocol

-

Cell Seeding:

-

Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

-

Probe Loading:

-

Remove the medium and wash the cells with assay buffer.

-

Add the ROS labeling solution to each well and incubate for 45-60 minutes at 37°C. [20]

-

-

Compound Treatment:

-

Remove the labeling solution and wash the cells.

-

Add the compound dilutions and incubate for the desired time.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at an excitation/emission of approximately 495/529 nm. [20]

-

Data Analysis

The fluorescence intensity is proportional to the level of intracellular ROS. Results are typically presented as a percentage increase in fluorescence relative to the untreated control.

Potential Mechanism of Action

Caption: A potential mechanism for compound-induced cytotoxicity.

VI. Data Interpretation and Troubleshooting

Data Summary Table

| Assay | Endpoint Measured | Principle | Typical Result Interpretation |

| MTT | Cell Viability | Reduction of MTT to formazan by mitochondrial dehydrogenases in living cells. [13] | A decrease in absorbance indicates reduced cell viability. |

| LDH Release | Membrane Integrity | Measurement of LDH released from cells with damaged membranes. [22] | An increase in absorbance indicates loss of membrane integrity. |

| Caspase-Glo® 3/7 | Apoptosis | Luminescent detection of activated caspase-3 and -7. [19] | An increase in luminescence indicates apoptosis induction. |

| ROS Detection | Oxidative Stress | Fluorescent detection of intracellular reactive oxygen species. [21] | An increase in fluorescence indicates oxidative stress. |

Common Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| High variability between replicates | Inconsistent cell seeding, pipetting errors. [10] | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for reagent addition. |

| Low absorbance in MTT assay | Low cell density, insufficient incubation time. [10] | Optimize cell seeding density. Increase incubation time with MTT reagent. |

| High background in LDH assay | Rough handling of cells, high spontaneous LDH release in untreated controls. [10] | Handle cells gently during medium changes and reagent additions. Ensure cells are healthy and not over-confluent. |

| Inconsistent results between experiments | Variation in cell passage number, reagent preparation. [10] | Use cells within a consistent range of passage numbers. Prepare fresh reagents for each experiment. |

VII. Conclusion

This guide provides a comprehensive framework for the in vitro cytotoxicity assessment of 3,4,5-Trimethoxyphenyl-(6'-O-galloyl)-O-β-D-glucopyranoside. By employing a multi-assay approach that evaluates cell viability, membrane integrity, and potential mechanisms of cell death, researchers can obtain a robust and detailed understanding of the compound's biological activity. Adherence to best practices in cell culture, experimental design, and data analysis is paramount for generating high-quality, reproducible results that can confidently guide further drug development efforts.

VIII. References

-

Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from

-

Medical Device and Diagnostic Industry. A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from

-

International Organization for Standardization. (n.d.). ISO 10993-5. Retrieved from

-

PMC. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from

-

Benchchem. Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Retrieved from

-

Assay Genie. Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from

-

International Organization for Standardization. (2009, April 17). IS EN ISO 10993-5:2009. Retrieved from

-

OZ Biosciences. ROS Assay Kit Protocol. Retrieved from

-

iTeh Standards. (2025). EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing for. Retrieved from

-

protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from

-

NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Retrieved from

-

Promega Corporation. Caspase-Glo® 3/7 Assay Protocol. Retrieved from

-